a-Phenyl-4-piperidineacetic acid HCl

Description

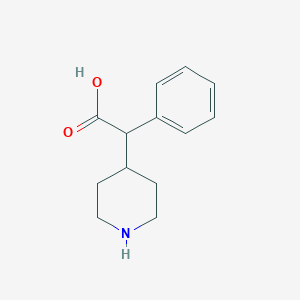

α-Phenyl-4-piperidineacetic acid hydrochloride (CAS: 53484-76-7) is a piperidine derivative with a phenyl group at the 4-position of the piperidine ring and an acetic acid moiety. Its molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of 241.72 g/mol . The compound exists as a hydrochloride salt, enhancing its stability and solubility in aqueous environments. This structural configuration makes it a valuable intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS)-targeting agents and analgesics .

Properties

IUPAC Name |

2-phenyl-2-piperidin-4-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-12,14H,6-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLKVWIBIPNNPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Starting Material : d-threo-[R(R*,R*)]-2-phenyl-2-piperidine-2-yl-acetate amide.

-

Acidic Hydrolysis : The amide is refluxed with 32% aqueous hydrochloric acid at 100–107°C for 5 hours.

-

Crystallization : The reaction mixture is cooled, neutralized, and purified via recrystallization from acetone to yield the hydrochloride salt.

Key Data:

This method avoids hazardous reagents and achieves high stereochemical purity, making it scalable for industrial production.

Alkylation of Piperidine Derivatives

Alkylation strategies leverage nucleophilic substitution to introduce the phenyl and acetic acid groups onto the piperidine ring. A representative approach involves:

Procedure:

-

Core Formation : 4-Piperidone is alkylated with phenethyl bromide in the presence of a base (e.g., NaOH) to form 4-phenethylpiperidine.

-

Acetic Acid Introduction : The intermediate undergoes carboxylation via a malonic ester synthesis, followed by hydrolysis to yield the free acid.

-

Salt Formation : The product is treated with HCl to form the hydrochloride salt.

Key Data:

This method is advantageous for modular synthesis but requires precise control over reaction conditions to minimize byproducts.

Cyclization of Linear Precursors

Cyclization strategies construct the piperidine ring from linear precursors containing pre-installed functional groups.

Procedure:

-

Condensation Reaction : Benzaldehyde and methyl isopropyl ketone are condensed with ammonium acetate in ethanol to form a piperidin-4-one intermediate.

-

Oxidation : The ketone is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

-

Salt Formation : The acid is treated with HCl gas in methanol to yield the hydrochloride salt.

Key Data:

This method is ideal for introducing complex substituents early in the synthesis but involves multi-step purification.

Reductive Amination

Reductive amination forms the piperidine ring while incorporating the phenyl and acetic acid groups.

Procedure:

Key Data:

This method offers stereochemical control but requires expensive catalysts.

Industrial-Scale Optimization

Industrial processes prioritize cost-effectiveness and minimal waste. A patented method for 4-piperidone HCl hydrate synthesis provides insights into scalability:

Procedure:

-

Etherification : N-Carbethoxy-4-piperidone is treated with trimethyl orthoformate and PTSA in methanol at 37–40°C.

-

Hydrolysis : The intermediate is hydrolyzed with NaOH to yield 4,4-dimethoxypiperidine.

-

Acid Treatment : HCl is added to form the final product, which is purified via recrystallization.

Key Data:

This method highlights the use of inexpensive reagents (e.g., methanol, PTSA) and avoids toxic solvents.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Amide Hydrolysis | 53–86 | 93–98 | High | $$ |

| Alkylation | 80–83 | 95–99 | Moderate | $$$ |

| Cyclization | 85–90 | >95 | Low | $$ |

| Reductive Amination | 75–85 | 90–95 | Moderate | $$$$ |

| Industrial | 86 | 98 | High | $ |

Challenges and Innovations

-

Stereochemical Control : Methods like chiral resolution using dibenzoyl-D-tartaric acid ensure enantiopurity but increase complexity.

-

Byproduct Management : Techniques such as vacuum distillation and solvent extraction minimize impurities.

-

Green Chemistry : Recent patents emphasize aqueous reaction media and recyclable catalysts to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

a-Phenyl-4-piperidineacetic acid HCl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The phenyl and piperidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl or piperidine derivatives.

Scientific Research Applications

Structure and Composition

- Chemical Formula : C13H17NO2·HCl

- Molecular Weight : 255.74 g/mol

- CAS Number : 2309474-08-4

The synthesis of a-Phenyl-4-piperidineacetic acid HCl typically involves multiple steps, including the formation of the piperidine ring through hydrogenation or cyclization methods, attachment of the phenyl group via Friedel-Crafts reactions, and introduction of the acetic acid moiety through carboxylation or acetic anhydride reactions.

Synthetic Routes

| Step | Method | Description |

|---|---|---|

| 1 | Ring Formation | Hydrogenation of pyridine or cyclization of precursors |

| 2 | Phenyl Group Attachment | Friedel-Crafts alkylation or acylation |

| 3 | Acetic Acid Moiety Formation | Carboxylation or use of acetic anhydride |

Chemistry

This compound serves as a building block in organic synthesis. It is utilized in the creation of complex molecules and intermediates for pharmaceuticals. Its unique structure allows for various chemical transformations, including:

- Oxidation to form ketones or carboxylic acids.

- Reduction to yield alcohols or amines.

- Substitution reactions involving electrophilic or nucleophilic agents.

Biology

In biological research, this compound is investigated for its potential interactions with biological targets. Studies have shown that it may exhibit activity against certain receptors and enzymes, making it a candidate for further exploration in drug development.

Medicine

The compound has been studied for its therapeutic properties, particularly in relation to:

- Neurological Disorders : Research indicates potential applications in treating conditions such as ADHD and narcolepsy due to its structural similarity to methylphenidate, a well-known stimulant medication.

- Pain Management : Investigations into its analgesic properties are ongoing.

Case Studies

- Methylphenidate Analog Studies

- Toxicology Assessments

Mechanism of Action

The mechanism of action of a-Phenyl-4-piperidineacetic acid HCl involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Acetyl-4-phenylpiperidine Hydrochloride

- Molecular Formula: C₁₃H₁₆ClNO

- Molecular Weight : 237.73 g/mol

- Key Differences : Replaces the acetic acid group with an acetyl (-COCH₃) moiety.

- This compound is often used in organic synthesis as a precursor for ketone-based pharmaceuticals .

Methyl α-Phenyl-2-piperidineacetate Hydrochloride

- Molecular Formula: C₁₄H₁₉NO₂·HCl

- Molecular Weight : 277.76 g/mol

- Key Differences : Features a methyl ester (-COOCH₃) instead of the free carboxylic acid.

- This modification is common in medicinal chemistry to improve oral bioavailability .

PEPAP Hydrochloride (1-(2-Phenylethyl)-4-phenyl-4-acetoxypiperidine Hydrochloride)

- Molecular Formula: C₂₁H₂₆ClNO₂

- Molecular Weight : 359.90 g/mol

- Key Differences : Incorporates an acetoxy (-OAc) group and a phenethyl substituent.

- Impact : The bulky phenethyl group enhances binding affinity to opioid receptors, while the acetoxy group influences metabolic degradation. PEPAP is classified as a Schedule 1 controlled substance due to its psychoactive properties .

Fexofenadine Hydrochloride

- Molecular Formula: C₃₂H₃₉NO₄·HCl

- Molecular Weight : 538.11 g/mol

- Key Differences : Contains a diphenylmethyl group and a hydroxyl-butyl chain, creating a larger, more complex structure.

- Impact: The additional substituents increase hydrophilicity, reducing blood-brain barrier penetration. Fexofenadine is a non-sedating antihistamine, highlighting how structural complexity can shift therapeutic applications .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Applications |

|---|---|---|---|---|

| α-Phenyl-4-piperidineacetic acid HCl | C₁₂H₁₆ClNO₂ | 241.72 | Carboxylic acid, piperidine, phenyl | Pharmaceutical intermediates |

| 4-Acetyl-4-phenylpiperidine HCl | C₁₃H₁₆ClNO | 237.73 | Acetyl, piperidine, phenyl | Organic synthesis precursors |

| Methyl α-phenyl-2-piperidineacetate HCl | C₁₄H₁₉NO₂·HCl | 277.76 | Ester, piperidine, phenyl | Prodrug development |

| PEPAP HCl | C₂₁H₂₆ClNO₂ | 359.90 | Acetoxy, phenethyl, piperidine | Opioid receptor research |

| Fexofenadine HCl | C₃₂H₃₉NO₄·HCl | 538.11 | Diphenylmethyl, hydroxyl-butyl | Antihistamine therapy |

Biological Activity

α-Phenyl-4-piperidineacetic acid hydrochloride (PPAA HCl) is a compound with notable biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

α-Phenyl-4-piperidineacetic acid HCl is characterized by its unique structural configuration, which includes a piperidine ring and a phenyl group. This structure contributes to its distinct chemical and biological properties, making it a valuable compound in medicinal chemistry.

The biological activity of PPAA HCl is primarily attributed to its interaction with various molecular targets. It may modulate the activity of receptors or enzymes, influencing biochemical pathways associated with neurological functions and other physiological processes.

Key Mechanisms:

- Receptor Binding : PPAA HCl may bind to neurotransmitter receptors, potentially affecting dopaminergic and adrenergic signaling pathways.

- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic processes, altering drug metabolism and efficacy.

Biological Activity

Research has shown that α-Phenyl-4-piperidineacetic acid HCl exhibits several biological activities:

- Neuropharmacological Effects :

- Metabolic Effects :

- Cardiovascular Implications :

Case Studies and Clinical Research

Several studies have evaluated the pharmacological effects of PPAA HCl:

- Clinical Trials on ADHD : Research involving methylphenidate has shown that its active metabolite, PPAA HCl, significantly affects heart rate and blood pressure in both children and adults. These studies highlight the importance of monitoring cardiovascular health in patients treated with stimulant medications .

- Pharmacokinetic Studies : Investigations into the metabolism of methylphenidate reveal that PPAA HCl reaches peak plasma concentrations significantly higher than those of its parent compound, indicating its potential role in the overall pharmacological profile of ADHD treatments .

Comparative Biological Activity

To understand the relative biological activity of α-Phenyl-4-piperidineacetic acid HCl, it is useful to compare it with related compounds:

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| α-Phenyl-4-piperidineacetic acid HCl | Modulates neurotransmitter activity | ADHD treatment |

| Methylphenidate | Inhibits dopamine reuptake | ADHD treatment |

| Piperine | Antioxidant, anti-inflammatory | Various therapeutic applications |

Q & A

Q. Advanced

- 2D NMR (COSY, NOESY) : Assign stereochemistry by correlating proton-proton spatial relationships (e.g., axial vs. equatorial substituents) .

- X-Ray Crystallography : Determine absolute configuration using single-crystal diffraction data (e.g., C7H14ClNO2·HCl lattice parameters) .

- Chiral HPLC : Separate enantiomers using cellulose-based columns and polarimetric detection .

How should researchers validate the pharmacokinetic properties of this compound in preclinical models?

Q. Advanced

- In Vitro Permeability : Use Caco-2 cell monolayers to assess intestinal absorption (P > 1 × 10 cm/s indicates high bioavailability) .

- Plasma Protein Binding : Employ ultrafiltration or equilibrium dialysis to measure unbound fractions .

- In Vivo Pharmacokinetics : Conduct dose-escalation studies in rodents, monitoring plasma half-life (t) and clearance rates .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.